molecular formula C8H9FO B031086 2-Fluorophenethyl alcohol CAS No. 50919-06-7

2-Fluorophenethyl alcohol

Cat. No. B031086
Key on ui cas rn: 50919-06-7
M. Wt: 140.15 g/mol
InChI Key: HNIGZVZDWCTFPR-UHFFFAOYSA-N
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Patent
US07678834B2

Procedure details

11.4 g lithium aluminum hydride were initially introduced into 100 ml analytical grade tetrahydrofuran, the mixture was heated to the reflux temperature under a nitrogen atmosphere, 50 g 2-fluorophenylacetic acid, dissolved in 400 ml analytical grade tetrahydrofuran, were added dropwise and the reaction mixture was heated for a further two hours. For working up, 72 ml water followed by 250 ml half-concentrated hydrochloric acid (16 per cent by weight) were added dropwise, while cooling in an ice-bath. The mixture was extracted twice with 250 ml diethyl ether each time, the combined extracts were washed twice with 100 ml sodium bicarbonate solution (5 per cent by weight) each time, dried over sodium sulfate, filtered and concentrated and the residue was largely freed from solvent residues in vacuo. 40.2 g 2-(2-fluorophenyl)ethanol were obtained.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
72 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][C:15](O)=[O:16].O.Cl>O1CCCC1>[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][CH2:15][OH:16] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
72 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to the reflux temperature under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
were added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated for a further two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
were added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with 250 ml diethyl ether each time
WASH
Type
WASH
Details
the combined extracts were washed twice with 100 ml sodium bicarbonate solution (5 per cent by weight) each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 40.2 g
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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